molecular formula C17H26N2O4 B4885642 ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate

ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate

Cat. No. B4885642
M. Wt: 322.4 g/mol
InChI Key: QOKYUYXIDDEKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate, also known as DMBAEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBAEP is a piperidine derivative that has been shown to have a number of interesting biological properties, including the ability to modulate certain signaling pathways in cells.

Scientific Research Applications

Ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate as a modulator of certain signaling pathways in cells. For example, ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate has been shown to inhibit the activity of the protein kinase CK2, which is involved in a number of important cellular processes. In addition, ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate has been shown to modulate the activity of other enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway and the Wnt/β-catenin pathway.

Mechanism of Action

The mechanism of action of ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate is complex and not fully understood. However, it is thought that ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate acts by binding to specific target proteins or enzymes and modulating their activity. For example, ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate has been shown to bind to the catalytic subunit of CK2, inhibiting its activity and leading to downstream effects on other signaling pathways.
Biochemical and Physiological Effects:
ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate has a number of interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis in a variety of different cancer cell lines, suggesting that it may have potential as an anti-cancer agent. In addition, ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate has been shown to modulate the activity of certain enzymes and signaling pathways that are involved in a variety of different cellular processes, including cell growth, differentiation, and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate is its versatility. It can be used in a variety of different experimental settings, including in vitro assays, cell culture experiments, and animal studies. In addition, ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate is relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, there are also some limitations to the use of ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate in lab experiments. For example, it can be difficult to control the concentration and delivery of ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate to cells or animals, which can affect the results of experiments.

Future Directions

There are many potential future directions for research involving ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate. One promising area of research involves the use of ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate as a potential anti-cancer agent. Other potential areas of research include the use of ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate as a modulator of other signaling pathways and enzymes, as well as the development of new synthetic methods for producing ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate and related compounds. In addition, further studies are needed to fully understand the mechanism of action of ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate and its potential applications in scientific research.

Synthesis Methods

The synthesis of ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate involves a multi-step process that begins with the reaction of 3,5-dimethoxybenzaldehyde with piperidine to form an intermediate compound. This intermediate is then reacted with ethyl chloroformate to produce the final product, ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate. The synthesis method has been extensively studied and optimized, and can be carried out using a variety of different techniques depending on the specific requirements of the experiment.

properties

IUPAC Name

ethyl 4-[(3,5-dimethoxyphenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-4-23-17(20)19-7-5-14(6-8-19)18-12-13-9-15(21-2)11-16(10-13)22-3/h9-11,14,18H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKYUYXIDDEKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3,5-dimethoxyphenyl)methylamino]piperidine-1-carboxylate

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